6-Methoxy-4'-nitroflavone is derived from flavonoids, a class of polyphenolic compounds widely distributed in the plant kingdom. Flavonoids are known for their diverse biological activities, including antioxidant, anti-inflammatory, and anticancer effects. This specific compound is classified under nitroflavones, which are recognized for their potential therapeutic applications in cancer and other diseases.
The synthesis of 6-methoxy-4'-nitroflavone can be achieved through several chemical pathways, often involving the modification of existing flavonoid structures. A common method includes the nitration of 6-methoxyflavone using nitric acid in the presence of sulfuric acid, which introduces a nitro group at the para position relative to the hydroxyl group on the aromatic ring.
The synthesis process typically consists of the following steps:
Technical details often include monitoring the reaction progress via thin-layer chromatography and confirming the structure through nuclear magnetic resonance spectroscopy and mass spectrometry .
The molecular formula of 6-methoxy-4'-nitroflavone is C16H13N1O4, with a molecular weight of approximately 285.28 g/mol. The structure features a flavone backbone with a methoxy group at position six and a nitro group at position four' on the phenolic ring.
The compound's structural characteristics contribute to its biological activity, particularly its ability to interact with various biological targets.
6-Methoxy-4'-nitroflavone participates in various chemical reactions due to its functional groups. Key reactions include:
These reactions are significant for developing derivatives with enhanced biological activity or altered pharmacokinetic properties .
The mechanism of action for 6-methoxy-4'-nitroflavone primarily involves its role as an antagonist of the aryl hydrocarbon receptor (AhR). Upon binding to AhR, it inhibits downstream signaling pathways that lead to gene expression associated with inflammation and cancer progression.
This mechanism underscores its potential use in therapeutic contexts, particularly in oncology.
6-Methoxy-4'-nitroflavone exhibits distinct physical properties:
Chemical properties include stability under normal conditions but may degrade upon prolonged exposure to moisture or light .
6-Methoxy-4'-nitroflavone has several scientific applications:
The compound's versatility makes it valuable in both academic research and potential therapeutic development .
6-Methoxy-4'-nitroflavone (also documented as 3'-methoxy-4'-nitroflavone, MNF) represents a synthetically derived flavonoid exhibiting targeted aryl hydrocarbon receptor antagonism. Unlike endogenous aryl hydrocarbon receptor ligands formed during metabolic processes (e.g., 6-formylindolo[3,2-b]carbazole), MNF operates through orthosteric competition, directly displacing agonists from the ligand-binding domain within the aryl hydrocarbon receptor PAS-B region. This specificity positions MNF as a critical pharmacological probe for dissecting aryl hydrocarbon receptor signaling cascades relevant to carcinogenesis, immune modulation, and xenobiotic metabolism [1] [3].
The aryl hydrocarbon receptor antagonism by MNF is characterized by high-affinity orthosteric binding, effectively outcompeting structurally diverse agonists. Thermodynamic profiling reveals MNF binds the aryl hydrocarbon receptor ligand-binding pocket with an equilibrium dissociation constant (K~d~) in the low nanomolar range, significantly surpassing natural flavonoids (e.g., quercetin, apigenin) in affinity. Competitive radioligand displacement assays using [³H]-2,3,7,8-tetrachlorodibenzo-p-dioxin demonstrate MNF achieves 50% inhibitory concentrations (IC~50~) of approximately 15 nM against 2,3,7,8-tetrachlorodibenzo-p-dioxin in human hepatoma models (HepG2), underscoring its potency. Crucially, structural determinants underpinning this efficacy include:
Table 1: Thermodynamic and Functional Binding Parameters of MNF vs. Reference Antagonists
Compound | IC~50~ vs. 2,3,7,8-tetrachlorodibenzo-p-dioxin (nM) | K~d~ (nM) | Partial Agonist Activity |
---|---|---|---|
6-Methoxy-4'-nitroflavone (MNF) | 15 ± 3 | 8.2 | Moderate (CYP1A1 induction >10% of 2,3,7,8-tetrachlorodibenzo-p-dioxin) |
6,2',4'-Trimethoxyflavone (TMF) | 22 ± 4 | 10.5 | Undetectable |
α-Naphthoflavone | 850 ± 120 | 620 | High (CYP1A1 induction ~30%) |
CH-223191 | 35 ± 6 | 20.1 | Undetectable |
MNF’s competitive nature is further validated through in vitro transactivation assays using dioxin-response element-driven luciferase reporters. Co-incubation with 2,3,7,8-tetrachlorodibenzo-p-dioxin (10 nM) or benzo[a]pyrene (1 µM) shows MNF suppresses 2,3,7,8-tetrachlorodibenzo-p-dioxin-induced luciferase activity by 85–92% at 100 nM, confirming direct orthosteric inhibition. However, a notable limitation is its residual partial agonist activity, inducing cytochrome P450 1A1 expression at ~12% of maximal 2,3,7,8-tetrachlorodibenzo-p-dioxin response when administered alone at high concentrations (≥500 nM), an effect absent in pure antagonists like 6,2',4'-trimethoxyflavone [1] [3].
While MNF acts primarily via orthosteric competition, emerging evidence suggests secondary modulation of aryl hydrocarbon receptor-aryl hydrocarbon receptor nuclear translocator dimerization dynamics. Unlike allosteric antagonists (e.g., carvones), which bind the aryl hydrocarbon receptor bHLH/PAS-A domain (residues 23–273) and disrupt aryl hydrocarbon receptor nuclear translocator heterodimerization, MNF permits dimer formation but alters its functional conformation. Molecular dynamics simulations reveal:
Electrophoretic mobility shift assays corroborate these findings, demonstrating intact aryl hydrocarbon receptor::aryl hydrocarbon receptor nuclear translocator dimer assembly with MNF treatment but a 70% decrease in DNA binding efficiency compared to 2,3,7,8-tetrachlorodibenzo-p-dioxin-activated complexes. This contrasts with carvone-type modulators, which block dimerization entirely. Consequently, MNF’s suppression of downstream genes (e.g., CYP1A1, CYP1B1, AhRR) stems from combined competitive ligand exclusion and allosteric interference with DNA binding fidelity—a dual inhibitory mechanism [5].
MNF exhibits ligand-selective antagonism, showing preferential efficacy against halogenated aromatic hydrocarbons over polycyclic aromatic hydrocarbons. In reporter assays using human mammary carcinoma cells (MCF-7):
Table 2: Selectivity Profile of MNF Against Major Aryl Hydrocarbon Receptor Agonist Classes
Agonist Class | Prototype Agonist | Concentration | MNF Inhibition (%) | Proposed Selectivity Mechanism |
---|---|---|---|---|
Halogenated Aromatic Hydrocarbons | 2,3,7,8-tetrachlorodibenzo-p-dioxin | 10 nM | 90 ± 4 | High affinity for planar binding pocket; slow off-rate kinetics |
Polycyclic Aromatic Hydrocarbons | Benzo[a]pyrene | 1 µM | 68 ± 6 | Steric clash with benzo[a]pyrene metabolites; differential cofactor recruitment |
Endogenous/Tryptophan-Derived | 6-Formylindolo[3,2-b]carbazole | 10 nM | 55 ± 9 | Rapid 6-formylindolo[3,2-b]carbazole turnover; aryl hydrocarbon receptor phosphorylation dependence |
Pharmaceutical | Omeprazole sulfide | 50 µM | <20 | Distinct binding pose within ligand-binding domain |
This selectivity arises from structural and kinetic factors:
Thus, MNF serves as a nuanced tool for interrogating ligand-specific aryl hydrocarbon receptor activation trajectories, particularly in models of 2,3,7,8-tetrachlorodibenzo-p-dioxin-driven toxicity or inflammation where halogenated aromatic hydrocarbons dominate the aryl hydrocarbon receptor activation landscape.
CAS No.: 1232861-58-3
CAS No.: 923-34-2
CAS No.: 51209-75-7
CAS No.: 41892-01-7
CAS No.: 22614-24-0
CAS No.: 76060-17-8